molecular formula C17H12N2O2S B6500629 3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 121996-97-2

3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B6500629
CAS No.: 121996-97-2
M. Wt: 308.4 g/mol
InChI Key: LCFRXYNGFSBFGV-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with a thioxo group and a 4-methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a thioxo compound to yield the target molecule. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methylphenyl)-2-thioxo-2,3-dihydro1

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain cancer cell lines and pathogens.

    Medicine: Due to its biological activities, the compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one lies in its specific substituents and the presence of the thioxo group, which may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-10-6-8-11(9-7-10)19-16(20)15-14(18-17(19)22)12-4-2-3-5-13(12)21-15/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFRXYNGFSBFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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